molecular formula C21H23N3O2S B2513285 4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide CAS No. 2034568-93-7

4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide

Cat. No.: B2513285
CAS No.: 2034568-93-7
M. Wt: 381.49
InChI Key: QPXHLCQREONQBP-UHFFFAOYSA-N
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Description

4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide is a complex organic compound that features a combination of phenyl, pyrazolyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with the oxane-4-carboxamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiophene derivatives, such as:

Uniqueness

What sets 4-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications that require precise molecular interactions and reactivity .

Properties

IUPAC Name

4-phenyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c25-20(21(8-12-26-13-9-21)18-5-2-1-3-6-18)22-15-19(17-7-14-27-16-17)24-11-4-10-23-24/h1-7,10-11,14,16,19H,8-9,12-13,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXHLCQREONQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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